Carbonyl dibromide

Description

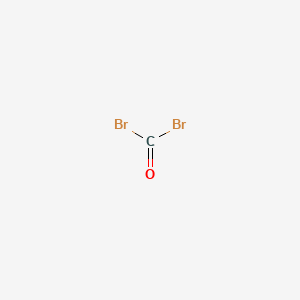

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

carbonyl dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2O/c2-1(3)4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPGXQKZSZOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208041 | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-95-3 | |

| Record name | Carbonic dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Properties of Carbonyl Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical intermediate with significant applications in organic and inorganic synthesis. Its utility stems from its ability to act as a source of the carbonyl group and as a brominating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental protocols and quantitative data to support research and development activities.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of carbon tetrabromide with concentrated sulfuric acid.

Experimental Protocol: Synthesis from Carbon Tetrabromide and Sulfuric Acid

Materials:

-

Carbon tetrabromide (CBr₄)

-

Concentrated sulfuric acid (H₂SO₄, d=1.84)

-

Metallic mercury (Hg) or powdered antimony (Sb) for purification

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, 100 g of carbon tetrabromide is placed and gently warmed until it completely melts.

-

Slowly, 90 ml of concentrated sulfuric acid is added dropwise to the molten carbon tetrabromide.

-

The reaction mixture is then heated to a temperature range of 150-170 °C. The reaction proceeds according to the following equation: CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O

-

Upon completion of the reaction, the crude this compound is distilled from the reaction mixture. The distillate will likely be brown due to the presence of bromine impurity.

-

Purification:

-

The brown distillate is shaken with small portions of metallic mercury or powdered antimony until the bromine color disappears.

-

The product is then subjected to fractional distillation under reduced pressure to remove any volatile impurities.

-

-

The final product is a colorless, heavy liquid and should be stored in a sealed ampule to protect it from light and moisture. The reported yield for this method is approximately 44%.

Properties of this compound

A summary of the key physical and structural properties of this compound is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | COBr₂ | |

| Molar Mass | 187.82 g/mol | |

| Appearance | Colorless, heavy liquid | |

| Boiling Point | 64-65 °C (with decomposition) | |

| Melting Point | Not available | |

| Density | ~2.5 g/mL | |

| Solubility | Reacts with water |

Structural Properties

| Parameter | Value | Reference |

| C=O Bond Length | 1.17 Å | |

| C-Br Bond Length | 1.91 Å | |

| Br-C-Br Bond Angle | 112.2° | |

| O=C-Br Bond Angle | 123.9° |

Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization of this compound. While some data is available in the literature, specific numerical values for NMR and a detailed mass spectrum are not readily accessible in all databases.

-

Infrared (IR) Spectroscopy: The carbonyl group (C=O) in this compound exhibits a strong stretching vibration. The primary vibrational frequencies are listed below.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O stretch | 1828 |

| CBr₂ symmetric stretch | 425 |

| CBr₂ scissoring | 181 |

| CBr₂ asymmetric stretch | 757 |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁷O NMR spectra have been reported for this compound. The carbonyl carbon in acyl bromides typically resonates in the range of 160-185 ppm in ¹³C NMR. The ¹⁷O NMR chemical shift for carbonyl groups in similar compounds can be found in a broad range, often between 500 and 600 ppm. However, the precise chemical shifts for COBr₂ are not available in the searched literature.

-

Mass Spectrometry (MS): The electron impact mass spectrum of this compound has been reported. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak and bromine-containing fragment ions will appear as characteristic clusters of peaks.

Chemical Properties and Reactivity

This compound is a reactive compound, susceptible to decomposition and hydrolysis, and serves as a valuable reagent in chemical synthesis.

Decomposition

This compound is sensitive to heat and light and can decompose into carbon monoxide and elemental bromine.

Hydrolysis

This compound reacts with water to produce carbon dioxide and hydrogen bromide.

COBr₂ + H₂O → CO₂ + 2HBr

Reaction with Metal Oxides

A significant application of this compound is in the synthesis of metal bromides and oxide bromides from their corresponding metal oxides. This reaction is driven by the formation of the thermodynamically stable carbon dioxide.

Materials:

-

Metal oxide (e.g., V₂O₅, MoO₂, Sm₂O₃)

-

This compound (COBr₂)

-

Carius tube (a heavy-walled glass tube that can be sealed)

Procedure:

-

A sample of the metal oxide is placed in a Carius tube.

-

An eight-fold excess of this compound is added to the tube.

-

The Carius tube is sealed and heated to 125 °C for an extended period (e.g., 10 days) to ensure the complete reaction of the metal oxide.

-

After cooling, the volatile byproducts (CO₂, CO, and excess COBr₂) are removed, yielding the pure metal bromide or oxide bromide in high yield.

Safety and Handling

This compound is a toxic and corrosive substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The experimental protocols for its preparation and its use in the synthesis of metal bromides offer valuable practical information for researchers. The tabulated physical and structural data, along with an outline of its spectroscopic and chemical properties, serve as a solid foundation for its application in various synthetic endeavors. Further research to fully characterize its spectroscopic properties would be a valuable addition to the existing literature.

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Carbonyl Dibromide (COBr₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a planar molecule with a trigonal planar geometry.[1][2] This guide provides a detailed analysis of its molecular structure, including experimentally determined bond lengths and bond angles, and the theoretical framework used to predict its geometry. The data presented herein is crucial for understanding the reactivity and intermolecular interactions of this important chemical compound.

Molecular Structure and Electron Geometry

The molecular geometry of this compound is dictated by the arrangement of electron groups around the central carbon atom. The carbon atom forms a double bond with an oxygen atom and single bonds with two bromine atoms.[3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density (one double bond and two single bonds) arrange themselves in a trigonal planar geometry to minimize electrostatic repulsion.[1] This results in a flat molecular structure with all four atoms lying in the same plane.[4] The hybridization of the central carbon atom is sp², which is consistent with the trigonal planar arrangement.[2]

Bond Angles and Molecular Geometry

In an ideal trigonal planar geometry, all bond angles are 120°.[5] However, in COBr₂, the presence of a carbon-oxygen double bond, which has a higher electron density than the carbon-bromine single bonds, causes deviations from this ideal angle. The greater repulsive force of the C=O double bond compresses the Br-C-Br bond angle to be slightly less than 120°, while the O=C-Br bond angles are consequently larger than 120°.[1][5]

Experimental determination of the molecular geometry of this compound has been achieved through microwave spectroscopy. This technique provides highly accurate measurements of bond lengths and angles for gas-phase molecules.

Table 1: Experimental Geometric Parameters of this compound

| Parameter | Value | Uncertainty | Reference |

| Bond Lengths (Å) | |||

| r(C=O) | 1.172 | ± 0.003 | [6] |

| r(C-Br) | 1.917 | ± 0.001 | [6] |

| Bond Angles (°) | |||

| ∠Br-C-Br | 112.28 | ± 0.13 | [6] |

| ∠O=C-Br | 123.86 | ± 0.13 | [6] |

Experimental Protocol: Microwave Spectroscopy

The precise determination of the molecular geometry of this compound, as presented in Table 1, was accomplished using microwave spectroscopy. This experimental method involves passing microwave radiation through a gaseous sample of the compound. The molecules absorb specific frequencies of microwaves, causing them to transition between rotational energy levels.

The experimental workflow for determining the molecular geometry of COBr₂ via microwave spectroscopy typically involves the following steps:

-

Sample Preparation: A pure sample of this compound is introduced into the gas phase at low pressure within the spectrometer's sample cell.

-

Microwave Irradiation: The gaseous sample is irradiated with a swept frequency range of microwaves.

-

Detection of Absorption: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.

-

Spectral Analysis: The observed rotational transitions are assigned to specific changes in the molecule's rotational quantum numbers. This assignment is aided by considering the isotopic composition of the sample (e.g., ⁷⁹Br and ⁸¹Br).

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are precisely determined.[6]

-

Calculation of Molecular Geometry: The rotational constants are related to the moments of inertia of the molecule. By analyzing the moments of inertia for different isotopologues, the bond lengths and bond angles can be calculated with high precision.

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, provides a visual representation of the molecular structure of this compound.

Figure 1: Molecular Geometry of this compound

Conclusion

The molecular geometry of this compound is unequivocally trigonal planar, with experimentally verified deviations in bond angles due to the presence of a carbon-oxygen double bond. The high-precision data obtained from microwave spectroscopy provides a solid foundation for computational modeling and for understanding the chemical and physical properties of this compound. This detailed structural information is invaluable for professionals in research and drug development who may encounter or utilize this compound and related structures in their work.

References

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. gauthmath.com [gauthmath.com]

- 3. homework.study.com [homework.study.com]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. discuss the bond angle in carbonyl halides based on VSEPR : COF2, COCl2, .. [askfilo.com]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

A Technical Guide to the Thermodynamic Properties of Carbonyl Dibromide Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of carbonyl dibromide (COBr₂) gas, also known as bromophosgene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the detailed experimental methodologies employed in the determination of these properties and includes visualizations of the experimental and logical workflows.

Core Thermodynamic Properties

This compound is a colorless liquid at room temperature that readily vaporizes.[1] Its gaseous phase is the subject of this guide. The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in chemical processes. For drug development professionals, these properties can be important in the synthesis of complex molecules where this compound might be used as a reagent or be a byproduct.

Quantitative Thermodynamic Data

The standard thermodynamic properties of this compound gas at 298.15 K (25 °C) are summarized in the table below. These values are essential for predicting the feasibility and energetics of reactions involving this compound.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -96.2 to -114 | kJ/mol |

| Standard Molar Entropy | S° | 308.9884 to 309.1 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -110.876 | kJ/mol |

| Molar Heat Capacity (constant pressure) | Cp | 61.8 | J/(mol·K) |

Note: The range in the standard enthalpy of formation reflects values from different experimental and computational sources.[1][2]

Experimental Determination of Thermodynamic Properties

The thermodynamic data presented above have been determined through a combination of calorimetric and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of this compound has been determined through measurement of the enthalpy of reaction of related processes, most notably the hydrolysis of liquid this compound.

Experimental Protocol: Enthalpy of Hydrolysis via Reaction Calorimetry

This method, based on the work of Anthoney, Finch, and Gardner (1970), involves measuring the heat evolved during the complete hydrolysis of a known amount of liquid this compound.[3]

-

Calorimeter Setup: An isoperibol reaction calorimeter is typically used. This consists of a well-insulated reaction vessel submerged in a constant-temperature water bath. A high-precision thermometer (e.g., a Beckmann thermometer or a thermistor) is used to measure the temperature change within the reaction vessel, and a stirrer ensures uniform temperature distribution. The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base, or by electrical heating.

-

Reaction: A sealed glass ampoule containing a precisely weighed mass of pure liquid this compound is placed in the reaction vessel, which is filled with a large excess of water or an aqueous solution. The reaction is initiated by breaking the ampoule. The hydrolysis reaction proceeds as follows:

COBr₂(l) + H₂O(l) → CO₂(g) + 2HBr(aq)[3]

-

Data Acquisition: The temperature of the calorimeter is monitored before, during, and after the reaction. The temperature change (ΔT) is carefully recorded once the reaction is complete and thermal equilibrium is re-established.

-

Calculation of Enthalpy of Hydrolysis: The heat evolved in the reaction (q_reaction) is calculated using the following equation:

q_reaction = - C_cal * ΔT

where C_cal is the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis (ΔH_hydrolysis) is then determined by dividing q_reaction by the number of moles of this compound used.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of liquid this compound (ΔfH°(COBr₂, l)) is then calculated using Hess's Law, incorporating the experimentally determined enthalpy of hydrolysis and the known standard enthalpies of formation of the other reactants and products (H₂O(l), CO₂(g), and HBr(aq)). To obtain the enthalpy of formation of gaseous this compound, the enthalpy of vaporization must also be taken into account.[3]

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound gas.

Caption: Workflow for the determination of the standard enthalpy of formation of gaseous this compound.

Spectroscopic Determination of Thermodynamic Functions

Thermodynamic functions such as entropy and heat capacity can be calculated from molecular parameters obtained through spectroscopic techniques, primarily microwave spectroscopy.

Experimental Protocol: Microwave Spectroscopy

This method, based on the work of Carpenter, Smith, Thompson, and Wiffen (1977), involves measuring the rotational spectrum of this compound gas to determine its moments of inertia and, from these, its molecular structure.[4]

-

Spectrometer Setup: A microwave spectrometer is used, which consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell (a waveguide), and a detector. The experiment is conducted on a gaseous sample of this compound at low pressure.

-

Data Acquisition: Microwaves are passed through the sample cell, and the frequency is swept over a range. When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the microwaves are absorbed. The frequencies of these absorptions are measured with high precision. The spectra of different isotopologues (e.g., with ⁷⁹Br and ⁸¹Br) are often measured to obtain a more accurate structure.

-

Analysis of Rotational Spectra: The observed rotational transition frequencies are fitted to a model Hamiltonian for a rotating molecule to yield the rotational constants (A, B, and C). For a molecule like this compound, centrifugal distortion constants are also determined to account for the non-rigidity of the molecule.

-

Determination of Molecular Structure: The rotational constants are related to the moments of inertia of the molecule. From the moments of inertia of different isotopologues, the bond lengths (C=O and C-Br) and the Br-C-Br bond angle can be precisely calculated.

-

Calculation of Thermodynamic Functions: The thermodynamic functions (entropy and heat capacity) are calculated using statistical mechanics. The rotational, vibrational, translational, and electronic partition functions are determined. The rotational partition function is calculated from the rotational constants. The vibrational partition function requires the fundamental vibrational frequencies of the molecule, which are typically obtained from infrared and Raman spectroscopy. The translational and electronic partition functions are calculated from the molecular mass and the electronic ground state degeneracy, respectively. The total partition function is the product of these individual partition functions, and from it, the thermodynamic functions can be derived.

The following diagram illustrates the process of deriving thermodynamic functions from spectroscopic data.

Caption: Process of obtaining thermodynamic functions from spectroscopic measurements.

Conclusion

This guide has summarized the key thermodynamic properties of this compound gas and provided an in-depth look at the experimental methodologies used for their determination. The presented data and protocols are fundamental for researchers and professionals working with this compound, enabling accurate modeling and prediction of its chemical behavior. The provided workflows offer a clear visual representation of the logical and experimental steps involved in establishing these crucial thermodynamic parameters.

References

A Historical Overview of Bromophosgene Synthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the historical synthesis methods for bromophosgene (carbonyl bromide, COBr₂), a bromine analog of phosgene. Aimed at researchers, scientists, and professionals in drug development, this document details the core historical methods of preparation, offering valuable insights into the evolution of its synthesis.

Introduction

Bromophosgene, a colorless liquid, has been a compound of interest due to its reactivity as a carbon oxohalide. While its history is not as extensively documented as that of its chlorinated counterpart, phosgene, understanding its early synthesis methods provides a valuable context for contemporary organic chemistry. Historically, the preparation of bromophosgene has been approached through different chemical strategies, with varying degrees of efficiency and safety. This guide focuses on the most significant historical method and contrasts it with less effective early approaches.

Primary Historical Synthesis Method: Oxidation of Carbon Tetrabromide

The most prominent and well-documented historical method for the synthesis of bromophosgene is the oxidation of carbon tetrabromide (CBr₄) with concentrated sulfuric acid (H₂SO₄).[1] This method has been a reliable route for the laboratory-scale preparation of bromophosgene.

The overall reaction is as follows:

CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O[1]

Experimental Protocol:

The following protocol is based on established historical procedures:

-

Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser.

-

Reactant Introduction: 100 grams of carbon tetrabromide is placed in the flask and gently warmed until it completely melts.

-

Addition of Sulfuric Acid: 90 ml of concentrated sulfuric acid (specific gravity 1.84) is slowly added to the molten carbon tetrabromide in a dropwise manner.

-

Reaction Conditions: The reaction mixture is then heated to a temperature range of 150-170 °C.

-

Distillation: Upon completion of the reaction, the bromophosgene is distilled from the reaction mixture.

-

Purification: The crude distillate, which is typically brown due to the presence of bromine impurity, is purified. This can be achieved by shaking the distillate with small portions of metallic mercury until the brown color disappears, followed by freezing. Further purification can be accomplished by treating the product with powdered metallic antimony.

-

Final Distillation and Storage: The purified product is then distilled under reduced pressure. For long-term storage, it should be kept over antimony or metallic silver powder in a sealed glass ampule to prevent decomposition.

This method yields approximately 44% of the final product.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| Carbon Tetrabromide | 100 g |

| Concentrated Sulfuric Acid | 90 ml |

| Reaction Conditions | |

| Temperature | 150 - 170 °C |

| Product | |

| Yield | ~44% |

| Boiling Point | 64-65 °C (with slight decomposition) |

Alternative Historical Approach: Direct Bromination of Carbon Monoxide

In contrast to the synthesis of phosgene, which is efficiently produced by the direct chlorination of carbon monoxide, the direct bromination of carbon monoxide to form bromophosgene has been historically inefficient.[1]

The reversible reaction is as follows:

CO + Br₂ ⇌ COBr₂[1]

This process is slow at room temperature. While increasing the temperature would typically increase the reaction rate, in this case, it adversely shifts the chemical equilibrium towards the reactants, as the forward reaction is exothermic (ΔH < 0) and results in a decrease in entropy (ΔS < 0).[1] Consequently, even at elevated temperatures, the yield of bromophosgene is low, and the product readily decomposes back into carbon monoxide and elemental bromine, even at low temperatures.[1]

Logical Relationship of Synthesis Methods

The following diagram illustrates the logical flow of the historical synthesis methods discussed.

Experimental Workflow for the Oxidation Method

The workflow for the primary historical synthesis method is outlined in the diagram below.

Conclusion

The historical synthesis of bromophosgene has primarily relied on the oxidation of carbon tetrabromide with concentrated sulfuric acid. This method, while effective for laboratory preparations, involves hazardous materials and elevated temperatures. The alternative of direct bromination of carbon monoxide proved to be an inefficient route due to unfavorable thermodynamics. A thorough understanding of these foundational methods provides a strong basis for appreciating the advancements in modern synthetic chemistry and the ongoing development of safer and more efficient chemical processes.

References

An In-depth Technical Guide on the Decomposition Pathway and Products of Carbonyl Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical species analogous to phosgene (B1210022). Its decomposition is a critical aspect of its chemistry, influencing its stability, reactivity, and potential applications. This technical guide provides a comprehensive overview of the current understanding of the this compound decomposition pathway and its resulting products. This document summarizes the primary decomposition route, presents available quantitative thermodynamic and equilibrium data, and outlines detailed experimental and computational protocols that can be employed to further elucidate the kinetics and mechanisms of this process. While the primary decomposition pathway is established, a notable gap exists in the literature regarding detailed kinetic parameters and potential secondary decomposition routes under various conditions. This guide aims to be a foundational resource for researchers investigating the properties and reactions of this compound.

Introduction

This compound is a carbon oxohalide with the chemical formula COBr₂. It is a colorless liquid that is sensitive to heat, light, and moisture.[1][2] Its decomposition is a key characteristic, primarily yielding carbon monoxide (CO) and elemental bromine (Br₂).[1][3] This decomposition is a reversible process and can occur even at low temperatures.[1] Understanding the intricacies of this decomposition is crucial for handling, storage, and utilization of this compound in synthetic chemistry and other applications. This guide will detail the known decomposition pathway, present the available quantitative data, and propose experimental and computational workflows for further investigation.

Decomposition Pathway and Products

Primary Decomposition Pathway

The principal decomposition pathway for this compound is a reversible reaction that yields carbon monoxide and molecular bromine.[1] The equilibrium for this reaction is well-established:

COBr₂(g) ⇌ CO(g) + Br₂(g)

Increasing the temperature shifts the equilibrium to the right, favoring the formation of the decomposition products, carbon monoxide and bromine.[1]

Potential Secondary Decomposition Pathways

While the primary decomposition pathway is well-documented, the existence of secondary decomposition pathways, particularly at higher temperatures, is an area requiring further investigation. By analogy to its chlorine counterpart, phosgene (COCl₂), which can also decompose to carbon dioxide (CO₂) and carbon tetrachloride (CCl₄) at elevated temperatures, it is plausible that this compound may undergo similar, more complex decomposition reactions.[4] However, to date, no studies have definitively identified such pathways for this compound.

Hydrolysis

In the presence of water, this compound is susceptible to hydrolysis, breaking down into hydrogen bromide (HBr) and carbon dioxide (CO₂).[1]

COBr₂(l) + H₂O(l) → 2HBr(aq) + CO₂(g)

Quantitative Data

The available quantitative data for the decomposition of this compound is limited. The following tables summarize the known thermodynamic and equilibrium data. A significant gap exists in the literature regarding the kinetic parameters of the decomposition reaction.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -127.2 to -145.2 | kJ/mol |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -96.2 to -114 | kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈, gas) | 309.1 | J/(mol·K) |

| Heat Capacity (C, gas) | 61.8 | J/(mol·K) |

Data sourced from Wikipedia.[5]

Table 2: Equilibrium Data for the Decomposition of this compound

| Temperature (°C) | Temperature (K) | Equilibrium Constant (Kc) |

| 73 | 346.15 | 0.190 |

Data sourced from multiple chemistry problem resources.[4][5][6][7][8]

Proposed Experimental Protocols

To address the gaps in the understanding of this compound decomposition, particularly its kinetics and potential for secondary pathways, the following experimental protocols are proposed, based on established methods for studying thermal decomposition of analogous compounds.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique is ideal for determining the thermal stability of this compound and identifying its gaseous decomposition products.

-

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products as a function of temperature.

-

Methodology:

-

A small, precise mass of liquid this compound is placed in an inert sample pan (e.g., alumina) within a thermogravimetric analyzer.

-

The sample is heated at a controlled, linear rate (e.g., 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show a mass loss corresponding to the decomposition.

-

The off-gases from the TGA are simultaneously introduced into a mass spectrometer to identify the molecular mass of the decomposition products in real-time. This will confirm the formation of CO and Br₂ and could identify any unexpected higher molecular weight products.

-

Shock Tube Studies Coupled with Spectroscopic Probing

Shock tubes are powerful tools for studying gas-phase reactions at high temperatures and pressures over very short timescales.

-

Objective: To determine the rate constants of the elementary reactions involved in the decomposition of this compound at high temperatures.

-

Methodology:

-

A dilute mixture of this compound in an inert gas (e.g., argon) is introduced into the driven section of a shock tube.

-

A shock wave is generated by rupturing a diaphragm separating the high-pressure driver gas from the driven gas, rapidly heating and compressing the COBr₂ mixture.

-

The concentrations of reactants, intermediates, and products behind the shock wave are monitored over time using sensitive spectroscopic techniques. For instance, the formation of bromine can be monitored by its characteristic absorption spectrum.

-

By analyzing the concentration profiles, the rate constants for the decomposition reaction can be determined over a range of temperatures.

-

Pyrolysis with Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the separation and identification of a wider range of potential decomposition products.

-

Objective: To identify all stable products of this compound pyrolysis at various temperatures.

-

Methodology:

-

A sample of this compound is injected into a pyrolysis unit, which rapidly heats the sample to a set temperature.

-

The resulting decomposition products are swept into a gas chromatograph (GC) column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components then enter a mass spectrometer (MS), which provides mass spectra for their identification.

-

By conducting the pyrolysis at a range of temperatures, the product distribution as a function of temperature can be determined, which can provide insights into competing decomposition pathways.

-

Proposed Computational Protocols

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into reaction mechanisms and energetics.

Density Functional Theory (DFT) Calculations

DFT is a robust method for exploring potential energy surfaces and identifying reaction pathways.

-

Objective: To map the potential energy surface for the decomposition of this compound, identify transition states, and calculate activation energies for various potential decomposition pathways.

-

Methodology:

-

The geometries of the reactant (COBr₂), products (CO, Br₂), and any suspected intermediates or transition states are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

The transition state structures are used to identify the reaction pathways connecting reactants and products.

-

The activation energies for the identified pathways are calculated as the energy difference between the transition state and the reactants. This can be used to predict the most favorable decomposition route.

-

High-Accuracy Ab Initio Calculations

For more precise energetic information, higher-level computational methods are recommended.

-

Objective: To obtain highly accurate reaction enthalpies and activation energies for the key decomposition reactions.

-

Methodology:

-

Single-point energy calculations are performed on the DFT-optimized geometries using more accurate methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G4 or CBS-QB3.

-

These high-accuracy energies can be used to refine the potential energy surface and provide more reliable predictions of the reaction kinetics.

-

Visualizations

Decomposition Pathways

Caption: Primary thermal/photochemical decomposition and hydrolysis pathways of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Proposed experimental workflow for the kinetic and mechanistic analysis of this compound decomposition.

Computational Workflow for Mechanistic Study

Caption: Proposed computational workflow for the theoretical investigation of this compound decomposition.

Conclusion

The decomposition of this compound is a fundamental aspect of its chemical behavior. While the primary decomposition into carbon monoxide and bromine is well-established, there is a significant lack of detailed kinetic and mechanistic data. This guide has summarized the current state of knowledge and provided a clear roadmap for future research. By employing the outlined experimental and computational protocols, researchers can significantly enhance the understanding of this compound's thermal stability, decomposition kinetics, and potential for previously unobserved reaction pathways. Such knowledge is invaluable for the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. ijaem.net [ijaem.net]

- 2. researchgate.net [researchgate.net]

- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 4. Answered: 20). The equilibrium constant, Ke, for the decomposition of COBR2 is 0.190. COBr2(g) =* CO(g) + Br2(g) K, = 0.19 What is K2 for the following reaction? 2C0(g) +… | bartleby [bartleby.com]

- 5. chegg.com [chegg.com]

- 6. gauthmath.com [gauthmath.com]

- 7. QUESTION 2 Carbonyl bromide decomposes to carban monoxide and bromine acc.. [askfilo.com]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Lewis Structure and Resonance of Carbonyl Dibromide (COBr₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure of carbonyl dibromide (COBr₂), also known as bromophosgene. A thorough understanding of its Lewis structure and resonance is fundamental for predicting its reactivity, molecular geometry, and spectroscopic properties, which are critical in various chemical and pharmaceutical research contexts.

Determination of the Primary Lewis Structure

The process of deriving the most stable Lewis structure for this compound involves a systematic application of chemical principles to ensure the octet rule is satisfied and formal charges are minimized.

-

Calculate Total Valence Electrons: The first step is to sum the valence electrons of all constituent atoms.

-

Carbon (Group 14) contributes 4 valence electrons.

-

Oxygen (Group 16) contributes 6 valence electrons.

-

Each Bromine (Group 17) contributes 7 valence electrons.

-

Total Valence Electrons = 4 (C) + 6 (O) + 2 × 7 (Br) = 24 electrons.[1]

-

-

Identify the Central Atom: Carbon is the least electronegative atom (excluding hydrogen) and is therefore selected as the central atom.[2][3] It is surrounded by the oxygen and two bromine atoms.

-

Form Initial Single Bonds: A skeletal structure is created by forming single bonds from the central carbon atom to each of the surrounding atoms. This accounts for 3 single bonds × 2 electrons/bond = 6 electrons.

-

Distribute Remaining Electrons: The remaining 24 - 6 = 18 electrons are distributed as lone pairs around the terminal atoms (oxygen and bromine) to satisfy their octets. Each bromine atom receives 6 electrons (3 lone pairs), and the oxygen atom receives 6 electrons (3 lone pairs). This uses all 18 remaining electrons.

-

Satisfy the Central Atom's Octet: At this stage, the central carbon atom only has 6 electrons (three single bonds). To fulfill its octet, a lone pair from the oxygen atom is moved to form a double bond with the carbon atom. This choice is preferable to using a lone pair from a bromine atom, as oxygen is more inclined to form double bonds than the larger halogen, bromine.

-

Calculate Formal Charges: The final step is to calculate the formal charge on each atom to confirm the stability of the structure. The most stable structure is one where the formal charges are minimized, ideally zero for all atoms.[2]

-

Formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - ½ (Bonding Electrons)

-

Carbon: 4 - 0 - ½(8) = 0

-

Oxygen: 6 - 4 - ½(4) = 0

-

Bromine: 7 - 6 - ½(2) = 0

-

The resulting structure, with a carbon-oxygen double bond and two carbon-bromine single bonds, has zero formal charge on all atoms, indicating it is the most significant and stable Lewis structure.[2]

Caption: Primary Lewis structure of this compound (COBr₂).

This structure indicates a trigonal planar molecular geometry around the central carbon atom, with sp² hybridization and approximate bond angles of 120°.[1]

Resonance in this compound

While the structure with zero formal charges is the most significant contributor to the overall electronic structure of this compound, other resonance structures can be drawn. Resonance describes the delocalization of electrons within a molecule, which cannot be adequately represented by a single Lewis structure. The true structure is a hybrid of all valid resonance forms.

For this compound, two minor resonance contributors can be identified. These arise from the delocalization of the C=O pi electrons or the participation of lone pairs from the bromine atoms.

-

C=O Pi Bond Delocalization: The pi electrons in the carbon-oxygen double bond can move onto the more electronegative oxygen atom. This creates a formal charge separation, with a +1 charge on the carbon and a -1 charge on the oxygen. This is a common resonance form for carbonyl compounds.[4][5]

-

Bromine Lone Pair Delocalization: A lone pair from one of the bromine atoms can form a double bond with the carbon atom. To maintain carbon's octet, the C=O pi electrons must move to the oxygen atom. This results in a structure with a +1 formal charge on the bromine and a -1 charge on the oxygen.

The stability and contribution of each resonance structure can be evaluated by analyzing the formal charges on each atom. Structures with minimal formal charges are more stable.

| Structure | Formal Charge (C) | Formal Charge (O) | Formal Charge (Br₁) | Formal Charge (Br₂) | Stability Contribution |

| I (Major Contributor) | 0 | 0 | 0 | 0 | Major |

| II (Minor Contributor) | +1 | -1 | 0 | 0 | Minor |

| III (Minor Contributor) | 0 | -1 | +1 | 0 | Minor |

Structure I is the major contributor because it has no formal charges.[6][7] Structure II is a minor contributor due to charge separation, but it correctly places the negative charge on the most electronegative atom (oxygen). Structure III is also a minor contributor; it is less significant than II because it places a positive formal charge on a relatively electronegative bromine atom.

Caption: Resonance structures of this compound.

Conclusion

The electronic structure of this compound is best represented as a resonance hybrid, dominated by the Lewis structure featuring a carbon-oxygen double bond and two carbon-bromine single bonds. This primary structure is the most stable due to the absence of formal charges on all atoms. Minor resonance contributors, which involve charge separation, illustrate the delocalization of pi electrons and the polar nature of the carbon-oxygen bond. This detailed understanding of its electronic configuration is essential for predicting the molecule's electrophilic carbon center and its overall reactivity in complex chemical systems.

References

- 1. Solved: Draw the Lewis structure for COBr2. Identify the steric number, the hybridization, the mol [Chemistry] [gauthmath.com]

- 2. knordslearning.com [knordslearning.com]

- 3. brainly.com [brainly.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Formal Charges and Resonance – Chemistry [pressbooks-dev.oer.hawaii.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Carbonyl Bromide (COBr₂): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for carbonyl bromide (COBr₂), also known as phosgene (B1210022) dibromide. Due to its reactive and hazardous nature, detailed experimental spectra for COBr₂ are not widely published. Therefore, this document presents predicted and estimated spectroscopic values based on established principles and data from analogous compounds. It also outlines general experimental protocols suitable for the analysis of volatile and reactive substances like carbonyl bromide.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBr₂. These values are derived from typical ranges for similar functional groups and computational estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shift for COBr₂

| Nucleus | Functional Group Context | Predicted Chemical Shift (δ) in ppm | Notes |

| ¹³C | Carbonyl carbon in an acyl bromide | 160 - 170 | The electronegative bromine atoms deshield the carbonyl carbon, shifting it downfield. The exact shift is influenced by the solvent. |

Table 2: Predicted ¹⁷O NMR Chemical Shift for COBr₂

| Nucleus | Functional Group Context | Predicted Chemical Shift (δ) in ppm | Notes |

| ¹⁷O | Carbonyl oxygen in an acyl halide | 350 - 550 | Carbonyl oxygens in acyl halides exhibit a significant downfield shift. The broadness of the peak is a key characteristic of ¹⁷O NMR.[1] |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies for COBr₂

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | Carbonyl (Acyl Bromide) | 1750 - 1820 | Strong | This is the most characteristic and intense absorption band for acyl bromides. Its position can be affected by the physical state (gas, liquid, solution). |

| C-Br Stretch | Carbon-Bromine | 500 - 700 | Medium to Strong | The C-Br stretching frequencies appear in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of COBr₂

| m/z | Ion | Fragmentation Pathway | Notes |

| 188, 190, 192 | [COBr₂]⁺ | Molecular Ion (M⁺) | The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. |

| 109, 111 | [COBr]⁺ | Loss of a bromine radical (•Br) | This fragment will also show an isotopic pattern due to the remaining bromine atom. |

| 80, 82 | [Br]⁺ | Bromine cation | |

| 79, 81 | [Br]⁺ | Bromine cation | |

| 28 | [CO]⁺ | Loss of two bromine radicals |

Experimental Protocols

Given the volatile and reactive nature of carbonyl bromide, specialized handling and experimental setups are required. The following are general protocols that can be adapted for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁷O NMR spectra of COBr₂.

Methodology:

-

Sample Preparation: Due to the reactivity of COBr₂, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

A small, accurately weighed amount of COBr₂ should be dissolved in a dry, deuterated, and non-reactive solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

-

The solution is then transferred to a high-quality NMR tube, which is subsequently flame-sealed to prevent leakage and reaction with atmospheric moisture.[2]

-

Instrumentation: A high-field NMR spectrometer is required, particularly for ¹⁷O NMR due to its low natural abundance and quadrupolar nature.

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

¹⁷O NMR Acquisition: Due to the low sensitivity and broad signals of ¹⁷O, a specialized probe and a high number of acquisitions are necessary.[3] The use of a cryoprobe can enhance sensitivity.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an appropriate internal or external standard (e.g., tetramethylsilane (B1202638) for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase IR spectrum of COBr₂.

Methodology:

-

Sample Handling: A small amount of liquid COBr₂ is placed in a sealed container connected to a vacuum line.

-

Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated to a high vacuum.

-

Sample Introduction: A controlled amount of COBr₂ vapor is introduced into the gas cell from the sample container. The pressure is monitored to ensure an optimal concentration for analysis.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The spectrum of the COBr₂-filled cell is then acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of COBr₂ and identify its fragmentation pattern.

Methodology:

-

Sample Introduction: For a volatile compound like COBr₂, a direct inlet system or a gas chromatography (GC) interface can be used. The sample must be handled under inert conditions to prevent decomposition before analysis. A cold inlet system can be particularly useful for volatile and sensitive compounds.[4]

-

Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is employed.

-

Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a reactive carbonyl halide like COBr₂.

Caption: Logical workflow for the spectroscopic analysis of COBr₂.

References

Carbonyl Dibromide: A Technical Guide to Solubility and Reactivity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of carbonates, carbamates, and other carbonyl derivatives.[1] Its utility, however, is intrinsically linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound in common organic solvents. Due to the scarcity of quantitative data in publicly available literature, this guide combines established chemical principles with data on analogous compounds to offer predictive insights. Detailed experimental protocols for determining solubility and reaction kinetics are provided to empower researchers in generating precise data for their specific applications.

Introduction

This compound is a colorless liquid that is structurally analogous to phosgene (B1210022) (COCl₂).[1] Like phosgene, it is a potent electrophile and readily reacts with nucleophiles. This high reactivity makes it a valuable reagent but also necessitates careful handling and solvent selection to control reaction outcomes and ensure safety.[2][3] This guide aims to provide a foundational understanding of this compound's behavior in organic media to facilitate its effective and safe use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | COBr₂ | [1] |

| Molecular Weight | 187.82 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | ~2.5 g/mL | [5] |

| Boiling Point | 64.5 °C (decomposes) | [1] |

| Melting Point | -65 °C | [4] |

| Water Solubility | Reacts to form CO₂ and HBr | [1][4] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity and Stability Considerations |

| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble | Good solvents for dissolution with minimal reactivity under anhydrous conditions. Stability is limited by slow decomposition to CO and Br₂.[1] |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Acetonitrile | Highly Soluble | Excellent solvents for reactions. Must be anhydrous as trace moisture will lead to hydrolysis. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | Good solvents, but must be anhydrous and peroxide-free. Ethers can be cleaved by strong electrophiles under certain conditions, though this is less likely with COBr₂ at moderate temperatures. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble, but Reactive | Not recommended. Enolizable ketones can react with this compound. |

| Esters | Ethyl acetate | Soluble | Generally suitable as a solvent if anhydrous. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Unsuitable. Reacts rapidly to form bromoformates and carbonates.[6][7][8][9] |

| Amines | Triethylamine, Pyridine | Reactive | Unsuitable. Reacts vigorously to form carbamoyl (B1232498) bromides and ureas.[10] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The two bromine atoms are good leaving groups, facilitating substitution reactions.

Decomposition

This compound is known to slowly decompose into carbon monoxide (CO) and elemental bromine (Br₂) even at room temperature.[1] This decomposition can be accelerated by heat and light.

Reactions with Nucleophiles

4.2.1. Alcohols: this compound reacts with alcohols to form bromoformates, which can then react with another equivalent of alcohol to yield carbonates.[6][7][8][9] The reaction is typically rapid and exothermic.

4.2.2. Amines: Primary and secondary amines react readily with this compound to produce carbamoyl bromides, which can further react to form ureas.[10] Tertiary amines can act as catalysts and may also react.

4.2.3. Water: this compound hydrolyzes in the presence of water to produce carbon dioxide and hydrogen bromide.[1][4] This reaction is vigorous and highlights the need for anhydrous conditions when handling the reagent.

Experimental Protocols

Given the limited quantitative data, the following protocols are provided as a guide for researchers to determine the solubility and reactivity of this compound in their specific systems.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is adapted from standard methods for determining the solubility of highly reactive compounds.

5.1.1. Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Gas-tight syringes

-

Sealed vials with septa

-

Analytical balance (accurate to ±0.1 mg)

-

Spectroscopic method for quantification (e.g., IR, NMR)

5.1.2. Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Solvents must be anhydrous.

-

Sample Preparation (in an inert atmosphere):

-

Add a precise volume of the anhydrous solvent to a pre-weighed sealed vial.

-

Using a gas-tight syringe, carefully add a small, known mass of this compound to the solvent.

-

Seal the vial immediately.

-

-

Equilibration:

-

Agitate the vial at a constant temperature for a predetermined period to ensure equilibrium is reached.

-

-

Analysis:

-

Carefully withdraw an aliquot of the supernatant using a gas-tight syringe.

-

Dilute the aliquot with a suitable anhydrous solvent for analysis.

-

Quantify the concentration of this compound using a pre-calibrated spectroscopic method.

-

The solubility can be expressed in g/100 mL or mol/L.

-

Protocol for Kinetic Studies of Reactions with Nucleophiles

This protocol outlines a general method for studying the reaction kinetics of this compound with a nucleophile (e.g., an alcohol or amine) using in-situ monitoring.

5.2.1. Materials:

-

This compound

-

Nucleophile of interest

-

Anhydrous, non-reactive solvent

-

In-situ reaction monitoring instrument (e.g., FT-IR with a probe, stopped-flow UV-Vis, or NMR)

-

Thermostatted reaction vessel

5.2.2. Procedure:

-

Preparation: Ensure all equipment and reagents are scrupulously dry.

-

Reaction Setup:

-

In a thermostatted reaction vessel under an inert atmosphere, dissolve a known concentration of the nucleophile in the anhydrous solvent.

-

Acquire a background spectrum/reading of the nucleophile solution.

-

-

Initiation and Monitoring:

-

Rapidly inject a known concentration of this compound into the stirred solution to initiate the reaction.

-

Immediately begin acquiring data (spectra or absorbance) at regular time intervals.

-

-

Data Analysis:

-

Monitor the disappearance of the this compound peak (e.g., C=O stretch in IR) or the appearance of a product peak over time.

-

Plot the concentration of a reactant or product versus time.

-

Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

-

Solvent Selection for Synthesis

The choice of solvent is critical for controlling the outcome of reactions involving this compound. The following decision tree provides a general guideline for solvent selection.

Safety and Handling

This compound is a toxic and corrosive substance that reacts violently with water.[2] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] All operations should be conducted under anhydrous conditions to prevent hydrolysis and the release of corrosive HBr gas.[2] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2]

Conclusion

This compound is a highly reactive and versatile reagent for organic synthesis. While specific quantitative data on its solubility and reactivity in organic solvents are limited, this guide provides a framework for its effective use based on established chemical principles and analogies to similar compounds. The provided experimental protocols offer a starting point for researchers to generate the precise data needed for their applications. Careful consideration of solvent choice and adherence to strict safety protocols are paramount for the successful and safe handling of this valuable chemical intermediate.

References

- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. cia.gov [cia.gov]

- 4. Carbonyl Bromide | 593-95-3 [chemicalbook.com]

- 5. Carbonyl Bromide CAS#: 593-95-3 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Carbonyl Dibromide: A Comprehensive Technical Review of Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive and toxic chemical intermediate.[1] Due to a lack of extensive direct toxicological data, this technical guide provides a comprehensive hazard and toxicity profile by leveraging data from structurally similar compounds, particularly phosgene (B1210022) (carbonyl chloride), and the well-understood reactivity of carbonyl halides. This document outlines the known physicochemical properties, potential toxicological effects, and presumed mechanisms of toxicity of this compound. Detailed experimental protocols for assessing the toxicity of such reactive compounds are also provided, alongside visual diagrams illustrating hazard assessment workflows and potential toxicological pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, potential risks, and necessary precautions when working with or encountering this compound.

Introduction

This compound is a colorless liquid with a strong, pungent odor.[2] It is structurally analogous to phosgene, a well-known chemical warfare agent, suggesting a similar toxicological profile.[1][3] this compound is known to be sensitive to light and heat, and it readily hydrolyzes in the presence of water to form carbon dioxide and hydrogen bromide.[1][4] Its high reactivity is also demonstrated by its use as a reagent in the synthesis of metal bromides and oxide bromides.[5][6] Given its inherent reactivity, this compound is expected to be highly toxic upon inhalation, ingestion, or dermal contact.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | COBr₂ | [1] |

| Molar Mass | 187.82 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 64.5 °C (decomposes) | [1] |

| Density | 2.52 g/mL at 15 °C | [1] |

| Solubility in Water | Reacts | [1] |

| Decomposition | Decomposes to carbon monoxide and elemental bromine, especially at elevated temperatures. | [1] |

| Hydrolysis | Reacts with water to form hydrogen bromide and carbon dioxide. | [1][4] |

Table 2: Comparative Acute Toxicity Data of Carbonyl Halides (Analogues to this compound)

| Compound | Exposure Route | Species | LC₅₀ / LD₅₀ | Reference |

| Phosgene (COCl₂) | Inhalation | Human | LCLo: 50 ppm (5 min) | [3][7] |

| Inhalation | Rat | LC₅₀: 3.2 ppm (240 min) | [8] | |

| Carbonyl Fluoride (COF₂) | Inhalation | Rat | LC₅₀: 360 ppm (1 hr) | [9] |

Note: This table is intended for comparative purposes to highlight the potential high toxicity of this compound. Direct toxicity values for this compound are not available.

Hazard Identification and Classification

Based on its chemical properties and analogy to phosgene, this compound should be considered a highly toxic and corrosive substance.

-

Acute Toxicity (Inhalation): Expected to be highly toxic. Inhalation of vapors is likely to cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially delayed-onset pulmonary edema, which can be fatal.[3][10]

-

Acute Toxicity (Dermal): Expected to be corrosive and toxic upon skin contact. Direct contact can cause severe skin burns and irritation.[10]

-

Acute Toxicity (Oral): Expected to be highly toxic if ingested.

-

Eye Damage/Irritation: Expected to cause severe eye irritation and burns.[10]

-

Reactivity Hazards: Reacts violently with water and is incompatible with strong oxidizing agents, bases, and alcohols. Decomposes on heating to produce toxic fumes of carbon monoxide and bromine.[1]

Experimental Protocols for Toxicity Assessment

Due to the high reactivity and toxicity of this compound, specialized experimental protocols are required to assess its toxicological profile safely and effectively.

In Vitro Toxicity Assessment

-

Objective: To determine the cytotoxic potential of this compound on cultured cells, providing preliminary data on its mechanism of toxicity.

-

Methodology: Neutral Red Uptake Assay for Cytotoxicity [11]

-

Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation and Exposure: this compound is dissolved in a suitable anhydrous solvent (e.g., DMSO) immediately before use. Serial dilutions are prepared and added to the cell culture medium for a specified exposure time (e.g., 1, 4, or 24 hours) in a controlled environment to minimize hydrolysis.

-

Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

-

Dye Extraction and Quantification: The incorporated dye is extracted, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in neutral red uptake (IC₅₀) is calculated to determine its cytotoxic potency.

-

In Vivo Inhalation Toxicity Assessment

-

Objective: To determine the acute inhalation toxicity (LC₅₀) of this compound in a rodent model, following OECD Test Guideline 403.[12]

-

Methodology: Acute Inhalation Toxicity Study (Nose-Only Exposure) [13]

-

Animal Model: Young adult rats (e.g., Sprague-Dawley) of both sexes are used.

-

Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and controlled atmosphere of this compound vapor. The concentration is continuously monitored using appropriate analytical methods.

-

Exposure: Animals are placed in nose-only exposure tubes to ensure inhalation is the primary route of exposure. They are exposed to graded concentrations of this compound for a fixed period (e.g., 4 hours). A control group is exposed to clean air.

-

Observation: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight, food consumption, and mortality are recorded.

-

Pathology: A complete necropsy is performed on all animals. Tissues, particularly from the respiratory tract, are collected for histopathological examination.

-

Data Analysis: The LC₅₀ value with 95% confidence intervals is calculated using appropriate statistical methods.

-

Mechanisms of Toxicity

The toxicity of this compound is likely driven by its high electrophilicity and reactivity, similar to other carbonyl halides and reactive carbonyl species.[14][15]

Acylation of Biomolecules

The primary mechanism of toxicity for carbonyl halides is the acylation of nucleophilic groups in biological macromolecules.[16] The electrophilic carbonyl carbon of this compound can react with amino (-NH₂), hydroxyl (-OH), and sulfhydryl (-SH) groups present in proteins and enzymes.[14] This covalent modification can lead to:

-

Enzyme Inhibition: Acylation of active site residues can irreversibly inhibit critical enzymes, disrupting cellular metabolism.

-

Protein Denaturation: Widespread acylation can alter protein structure and function, leading to cellular damage.[16]

-

Membrane Damage: Modification of membrane proteins and lipids can disrupt membrane integrity and function.[16]

Hydrolysis and Acidification

Upon contact with moisture in the respiratory tract and other tissues, this compound hydrolyzes to form hydrogen bromide (HBr) and carbon dioxide.[1][4] Hydrogen bromide is a strong acid that can cause severe chemical burns and irritation to mucous membranes, contributing to the observed corrosive effects.

Visualizations

Caption: Workflow for Chemical Hazard Assessment.

Caption: Postulated Mechanism of this compound Toxicity.

Handling, Storage, and First Aid

Handling and Storage

-

Handling: this compound should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[19] Containers should be tightly sealed and protected from light and heat.

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[22][23]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]

Conclusion

While specific toxicological data for this compound is limited, its close structural and chemical relationship to phosgene and other carbonyl halides strongly suggests that it is a highly toxic and corrosive compound. The primary mechanism of toxicity is likely through the acylation of essential biomolecules and the corrosive effects of its hydrolysis product, hydrogen bromide. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative when handling this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and establish definitive safe exposure limits.

References

- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]

- 2. carbonyl bromide [chembk.com]

- 3. Phosgene - Wikipedia [en.wikipedia.org]

- 4. Carbonic dibromide [webbook.nist.gov]

- 5. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. bieler-lang.de [bieler-lang.de]

- 8. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nationalacademies.org [nationalacademies.org]

- 10. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. criver.com [criver.com]

- 13. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 19. benchchem.com [benchchem.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. firstaidpro.com.au [firstaidpro.com.au]

- 22. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 23. en.hesperian.org [en.hesperian.org]

Methodological & Application

Application Notes and Protocols for Carbonyl Dibromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate analogous to phosgene (B1210022).[1] Its electrophilic carbonyl carbon makes it a valuable reagent for introducing a carbonyl group into organic molecules. While its use is less documented than that of phosgene or its solid surrogates like triphosgene (B27547) and carbonyldiimidazole (CDI), its reactivity profile offers potential advantages in specific synthetic applications.[2][3] These application notes provide an overview of the potential uses of this compound in organic synthesis, with detailed protocols adapted from analogous reactions with other carbonylating agents.

Safety Precautions: this compound is expected to be highly toxic, corrosive, and moisture-sensitive, similar to phosgene. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[4][5][6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis mirror those of phosgene and include the preparation of ureas, isocyanates, carbamates, and various heterocyclic compounds.

Synthesis of Ureas

This compound can react with primary and secondary amines to furnish substituted ureas. The reaction proceeds through a step-wise addition-elimination mechanism.

General Reaction Scheme:

This protocol describes the synthesis of a symmetrical urea (B33335) from a primary amine.

Experimental Protocol:

-

A solution of a primary amine (2.0 eq.) in an anhydrous, inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-